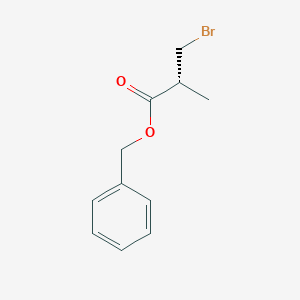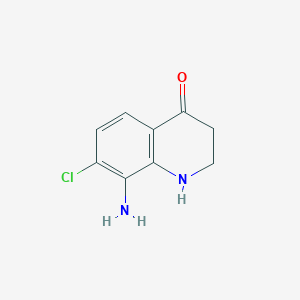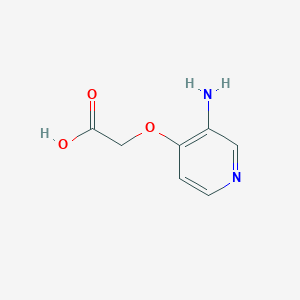![molecular formula C6H6Cl2N4 B12964150 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridazine rings.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Aplicaciones Científicas De Investigación
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A closely related compound with similar chemical properties.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Another derivative with potential biological activity.
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H6Cl2N4 |
|---|---|
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-4-2-5(7)10-11-3-8-9-6(4)11;/h2-3H,1H3;1H |
Clave InChI |
CIFUNGSHPVKOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN2C1=NN=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


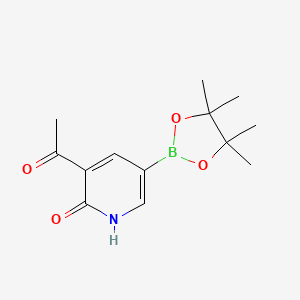
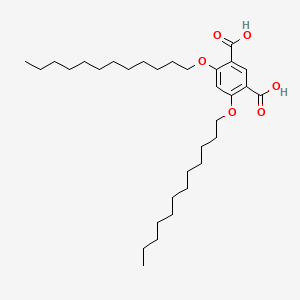
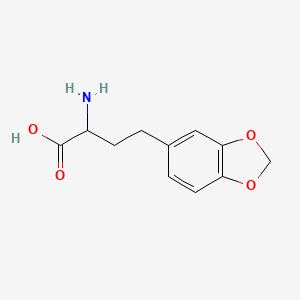

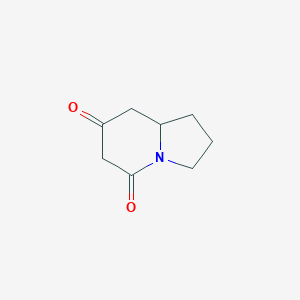
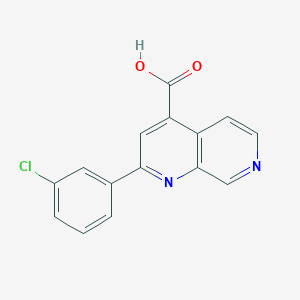


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

